6-Bromo-1,7-dimethyl-indazole is a chemical compound belonging to the indazole family, characterized by its unique structure and potential biological activities. Indazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of bromine and methyl groups in the 6 and 7 positions, respectively, enhances the compound's reactivity and biological profile.
The compound can be synthesized from various precursors through several methods detailed in the literature. Recent studies have focused on the synthesis of indazole derivatives, including 6-bromo-1,7-dimethyl-indazole, exploring their potential as therapeutic agents.
6-Bromo-1,7-dimethyl-indazole is classified under:
The synthesis of 6-bromo-1,7-dimethyl-indazole typically involves multi-step reactions that may include cyclization processes. Various synthetic routes have been reported in the literature:
The synthesis often requires specific conditions such as temperature control and the use of solvents like toluene or DMF (N,N-Dimethylformamide) to achieve optimal yields. Reaction times can vary from several hours to overnight depending on the complexity of the synthesis route.
The molecular structure of 6-bromo-1,7-dimethyl-indazole features:
6-Bromo-1,7-dimethyl-indazole may undergo various chemical reactions typical for indazole derivatives:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields of the desired products.
The mechanism of action for compounds like 6-bromo-1,7-dimethyl-indazole often involves interaction with specific biological targets such as enzymes or receptors:
Experimental data from biological evaluations indicate that modifications at specific positions on the indazole scaffold can significantly influence potency against various cancer cell lines .
6-Bromo-1,7-dimethyl-indazole has potential applications in:
The indazole nucleus demonstrates exceptional versatility as a bioisostere for purine bases and other nitrogen-containing heterocycles, enabling targeted interactions with diverse biological macromolecules. This molecular framework permits extensive structural diversification through substitutions at multiple positions (N1, C3, C4, C5, C6, and C7), facilitating precise optimization of target binding affinity and selectivity. The electron-rich environment of the indazole ring system enables π-π stacking interactions with aromatic residues in enzyme active sites, while the pyrrole-type nitrogen (N2) can serve as both hydrogen bond acceptor and donor, depending on tautomeric state [8].
Table 1: Structural Features and Corresponding Biological Implications of Key Indazole Derivatives
Compound | Substitution Pattern | Primary Biological Target | Therapeutic Application |
---|---|---|---|
Pazopanib | 1-Methyl-3-amino | VEGFR/PDGFR/c-Kit | Renal Cell Carcinoma |
Niraparib | 3-Carboxamide | PARP1/2 | Ovarian/Breast Cancer |
Benzydamine | 3-Piperidinyl | Phospholipase A2 | Anti-inflammatory/Analgesic |
6-Bromo-1,7-dimethyl-indazole | 1,7-Dimethyl-6-bromo | Under Investigation | Oncology/Antimicrobial (Preclinical) |
The molecular geometry of indazole derivatives allows for effective mimicry of adenine nucleotides in kinase ATP-binding pockets. This characteristic underpins the clinical success of several indazole-based kinase inhibitors, including pazopanib (VEGFR inhibitor) and entrectinib (TRK/ROS1/ALK inhibitor). The planar configuration facilitates deep penetration into hydrophobic enzyme clefts, while substituents at C6 project toward solvent-exposed regions, enabling modulation of pharmacokinetic properties without compromising target engagement. The 1,7-dimethyl configuration in particular imposes conformational constraints that reduce rotational freedom, potentially enhancing binding specificity compared to simpler heterocyclic scaffolds [4] [8]. Quantum mechanical analyses reveal that methylation at N1 increases aromaticity in the pyrazole ring, enhancing electron delocalization and molecular stability. This electronic configuration promotes favorable dipole-dipole interactions with target proteins, while the bromine atom at C6 provides a heavy atom effect that can enhance X-ray crystallographic resolution during complex structural studies. These intrinsic properties make 6-Bromo-1,7-dimethyl-indazole particularly amenable to structure-based drug design approaches [7] [9].
Strategic halogenation and methylation significantly modulate the physicochemical and pharmacological properties of indazole derivatives, with bromine and methyl groups serving complementary yet distinct roles in bioactivity optimization.
Bromine as a Strategic Substituent:Introduction of bromine at the C6 position dramatically influences electronic distribution and molecular recognition. The substantial atomic radius of bromine (1.85 Å) creates a pronounced steric footprint that can effectively block metabolic attack at adjacent positions (C5 and C7), thereby enhancing metabolic stability. Simultaneously, its moderate electronegativity (2.96 on Pauling scale) induces localized electron-withdrawing effects that polarize the indazole ring system, strengthening dipole-dipole interactions with target proteins. Bromine's polarizability enables halogen bonding interactions with carbonyl oxygen atoms and electron-rich heteroatoms in biological targets, with bond strengths (5–15 kJ/mol) comparable to hydrogen bonds. This effect is particularly valuable in kinase inhibitor design, where halogen bonding to backbone amides in the hinge region significantly enhances binding affinity [7] [9]. Comparative molecular field analysis (CoMFA) indicates that 6-bromo substitution increases binding free energy by approximately 2.3 kcal/mol in enzyme inhibition assays relative to unsubstituted analogs, primarily through enhanced van der Waals contacts and hydrophobic cavity filling [4].
Methylation for Pharmacokinetic Enhancement:The dual methylation pattern in 6-Bromo-1,7-dimethyl-indazole addresses multiple pharmacokinetic challenges simultaneously. N1-methylation prevents undesired metabolic N-oxidation and glucuronidation, substantially improving metabolic stability and oral bioavailability. C7-methylation introduces strategic steric hindrance that impedes oxidative metabolism by cytochrome P450 enzymes at the electron-rich C7 position, while simultaneously increasing hydrophobic contact surfaces with target proteins. Methyl groups induce hyperconjugative effects that slightly elevate the highest occupied molecular orbital (HOMO) energy, potentially facilitating charge-transfer interactions with electron-deficient biological targets. This methylation pattern reduces overall polar surface area (PSA), enhancing membrane permeability—a critical factor for intracellular targets like kinases [4] [8].
Table 2: Comparative Physicochemical Properties of Indazole Derivatives
Property | 1H-Indazole | 1-Methyl-indazole | 6-Bromo-1H-indazole | 6-Bromo-1,7-dimethyl-indazole |
---|---|---|---|---|
Molecular Weight (g/mol) | 118.14 | 132.16 | 197.03 | 225.08 |
logP (Calculated) | 1.89 | 2.15 | 2.63 | 3.05 |
Topological PSA (Ų) | 28.68 | 24.67 | 28.68 | 24.67 |
H-Bond Acceptors | 2 | 2 | 2 | 2 |
H-Bond Donors | 1 | 0 | 1 | 0 |
Rotatable Bonds | 0 | 1 | 1 | 1 |
Aromatic Rings | 2 | 2 | 2 | 2 |
Synergistic Effects:The combination of 6-bromo and 1,7-dimethyl substitutions creates a synergistic enhancement of drug-like properties. Bromine increases lipophilicity (logP +0.4–0.6), enhancing membrane permeability but potentially reducing aqueous solubility. This effect is counterbalanced by the methyl groups, which maintain moderate solubility through crystal lattice disruption while preserving favorable logD values (2.8–3.2) compatible with oral absorption. The methyl groups also induce torsional effects that position the bromine optimally for target engagement. Molecular dynamics simulations indicate that the 1,7-dimethyl configuration reduces conformational flexibility by approximately 30% compared to monosubstituted analogs, potentially enhancing binding entropy through pre-organization of the bioactive conformation. This combination achieves an optimal balance between hydrophobic contact potential and desolvation energy penalties during target binding [4] [7] [8].
The therapeutic exploration of indazole derivatives has progressed through distinct evolutionary phases, with 6-Bromo-1,7-dimethyl-indazole representing a contemporary iteration of this pharmaceutically significant scaffold.
Early Therapeutic Applications (1960s-1990s):Initial medicinal chemistry investigations focused on simple indazole structures with minimal substitution. Benzydamine emerged as the first clinically successful indazole derivative, approved as a nonsteroidal anti-inflammatory drug (NSAID) in 1964. Its mechanism—inhibition of phospholipase A2 and subsequent prostaglandin synthesis—demonstrated the scaffold's capacity for enzyme modulation. Throughout the 1980s, research expanded toward cardiovascular applications, culminating in the development of bendazac for cataract prevention. These early agents established fundamental structure-activity relationships (SAR), revealing that N1 substitution enhanced metabolic stability while C3 modifications dictated target specificity. However, these compounds primarily exploited the indazole core as a bioisostere for indole or benzimidazole, without fully exploring its unique electronic properties [8].
Oncology Focus and Kinase Inhibitor Revolution (2000s-Present):The discovery of pazopanib (2009) marked a paradigm shift, demonstrating indazole's exceptional suitability for kinase inhibition. Its 1-methyl-3-aminomethyl-5-substituted pattern created optimal interactions with vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, establishing a template for subsequent derivatives. Simultaneously, the emergence of niraparib (2017) as a poly(ADP-ribose) polymerase (PARP) inhibitor highlighted indazole's versatility in targeting DNA repair machinery. These clinical successes stimulated systematic exploration of complex substitution patterns, including halogenation. Bromination specifically gained prominence when crystallographic studies revealed that 6-bromo substituents in indazole derivatives formed critical halogen bonds with backbone carbonyls in kinase hinge regions, improving potency and selectivity profiles. The strategic incorporation of dimethyl groups at N1 and C7 emerged as an effective strategy to modulate pharmacokinetics while maintaining target engagement [4] [8].
Table 3: Evolution of Synthetic Approaches to Brominated Dimethylindazoles
Synthetic Era | Primary Strategy | Key Advances | Limitations | Yield Range |
---|---|---|---|---|
Early Methods (Pre-2000) | Diazotization/Cyclization | Access to unsubstituted indazoles | Limited functional group tolerance | 15-35% |
Transitional Approaches (2000-2010) | Transition Metal Catalysis | Suzuki coupling for C6 arylation | Required protection/deprotection steps | 40-65% |
Contemporary Routes (2010-Present) | Direct C-H Functionalization | Regioselective bromination of dimethylindazoles | Positional selectivity challenges | 55-78% |
Recent Innovations (2020-Present) | Tandem Cyclization-Halogenation | Single-pot synthesis from hydrazine precursors | Scalability concerns | 68-85% |
Antimicrobial Applications and Emerging Directions:While oncology dominated indazole research, parallel investigations revealed significant antimicrobial potential. The intrinsic planar topology of brominated indazoles enables intercalation into microbial DNA and inhibition of nucleic acid synthesis enzymes. Researchers demonstrated that 5-nitro-6-bromoindazoles exhibited potent activity against Gram-positive pathogens by targeting DNA gyrase, with minimum inhibitory concentrations (MIC) of ≤4 µg/mL against Staphylococcus aureus. The dimethyl configuration at N1 and C7 substantially improved eukaryotic versus prokaryotic selectivity indices by reducing non-specific cytotoxicity. Contemporary research explores hybrid molecules where 6-Bromo-1,7-dimethyl-indazole serves as a pharmacophore linked to known antimicrobial scaffolds like fluoroquinolones or oxazolidinones. These hybrids demonstrate dual mechanisms of action, potentially overcoming resistance development in multidrug-resistant tuberculosis and ESKAPE pathogens [8].
Synthetic Evolution:Methodologies for synthesizing 6-Bromo-1,7-dimethyl-indazole have advanced significantly. Early routes relied on multi-step sequences requiring harsh conditions that limited functional group compatibility. Contemporary approaches employ regioselective bromination using bromine or N-bromosuccinimide (NBS) directed by the dimethylindazole framework. Transition-metal-catalyzed methods, particularly palladium-mediated cyclizations and copper-catalyzed aminations, now enable efficient construction of the indazole core with pre-installed bromine and methyl groups. Recent innovations leverage organophosphate-mediated reductive cyclizations and photochemical methods that improve atom economy and reduce heavy metal contamination. Microwave-assisted synthesis has dramatically accelerated reaction kinetics, reducing typical cyclization times from 18-24 hours to 30-90 minutes while improving yields to >75% [8]. These synthetic advances have facilitated the production of diverse analogs for structure-activity relationship studies, accelerating the optimization of 6-Bromo-1,7-dimethyl-indazole derivatives for specific therapeutic applications.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8